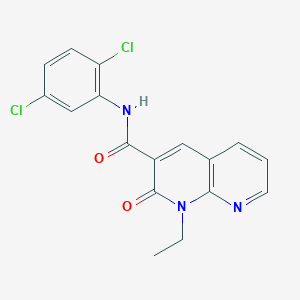

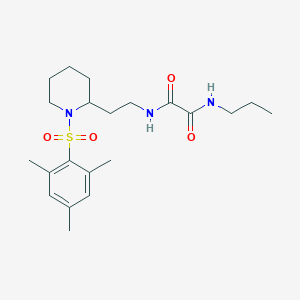

![molecular formula C9H7FN2OS B2508748 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1092307-62-4](/img/structure/B2508748.png)

5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol" is a derivative of 1,3,4-oxadiazole-2-thiol, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. The presence of the thiol group (-SH) and the substitution with a fluorophenyl group are expected to influence the compound's chemical and biological properties.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole-2-thiol derivatives has been reported using various methods. For instance, one derivative was synthesized by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Another approach involved the ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in the presence of a few drops of DMF, without the need for acidic or basic catalysts . These methods highlight the versatility in synthesizing 1,3,4-oxadiazole-2-thiol derivatives and suggest potential pathways for the synthesis of "5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol."

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques. NMR, IR, and Mass spectral studies have been employed to confirm the structures . Single crystal X-ray diffraction studies have also been used, revealing that one derivative belongs to the monoclinic system with specific lattice parameters . These techniques are crucial for confirming the molecular structure of "5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol."

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole-2-thiol derivatives includes their ability to undergo further chemical transformations. For example, the reaction of isoniazid with carbon bisulfide to synthesize a related compound involves a nucleophilic addition mechanism . The thiol group present in these compounds can also participate in various chemical reactions, potentially leading to a range of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole-2-thiol derivatives are influenced by their molecular structure. The presence of the thiol group and substituents like the fluorophenyl group can affect their solubility, stability, and reactivity. Thermal analytical data from a related study indicate that one derivative decomposes completely at 506 degrees Celsius . The thiol-thione tautomerism observed in some derivatives also plays a role in their chemical behavior .

Biological Activity Analysis

The biological activities of 1,3,4-oxadiazole-2-thiol derivatives have been extensively studied. They have been screened for various biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and potential efficacy against cancer, Parkinson's, inflammatory, and diabetes diseases . For instance, one derivative showed remarkable anti-TB activity with a minimum inhibitory concentration (MIC) of 3.12 µg/ml and superior anti-microbial activity . Another study found that these derivatives exhibit significant antibacterial activity against a range of gram-negative and gram-positive bacteria . These findings suggest that "5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol" may also possess notable biological activities.

Wissenschaftliche Forschungsanwendungen

Green Chemistry Synthesis

5-Substituted 1,3,4-oxadiazole-2-thiol derivatives, including the 5-[(2-Fluorophenyl)methyl] variant, are synthesized using an environmentally friendly ultrasound-assisted reaction. This method reduces the use of harmful solvents and omits the need for basic or acidic catalysts. The derivatives display significant antimicrobial and antioxidant properties, making them potential candidates for treating various diseases, including cancer, Parkinson's, inflammatory diseases, and diabetes (Yarmohammadi et al., 2020).

Inhibition of trans-Cinnamate 4-Hydroxylase

5-Aryl-1,3,4-oxadiazole-2-thiols, a group to which 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol belongs, are found to inhibit trans-cinnamate 4-hydroxylase (C4H). This inhibition is significant for the presence of a thiol group, which enhances activity. The compound shows promise in biological applications, particularly in plant biology (Yamada et al., 2004).

Corrosion Inhibition

5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol derivatives demonstrate potential as corrosion inhibitors for mild steel in acidic environments. The mechanism involves the formation of a protective layer on the metal surface, which is supported by physicochemical and theoretical studies (Ammal et al., 2018).

Antimicrobial and Antioxidant Activities

Several studies highlight the antimicrobial and antioxidant properties of 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol derivatives. These properties make them suitable for medical and agricultural applications, particularly in combating microbial pathogens and oxidative stress (Xie et al., 2017).

Liquid Crystal Properties

Some derivatives of 1,3,4-oxadiazole, such as 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-thiol, display liquid crystalline properties. These properties are significant in the field of materials science, particularly for applications in display technologies (Zhu et al., 2009).

Anticancer Agents

Derivatives of 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol have shown potential as anticancer agents. The compounds exhibit significant inhibitory effects against various cancer cell lines, making them promising candidates for cancer treatment research (Aboraia et al., 2006).

Eigenschaften

IUPAC Name |

5-[(2-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c10-7-4-2-1-3-6(7)5-8-11-12-9(14)13-8/h1-4H,5H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIRXSDXFNPZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NNC(=S)O2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

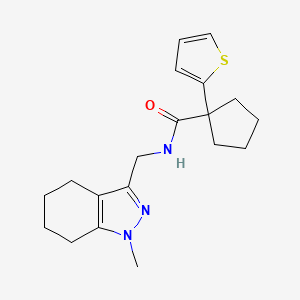

![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)

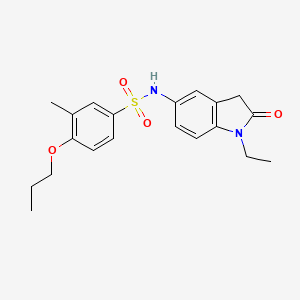

![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)

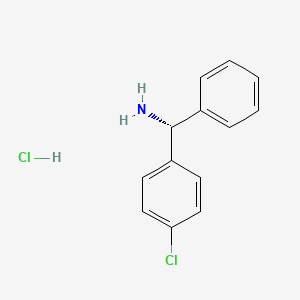

![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)

![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)

![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2508681.png)

![7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2508685.png)

![(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2508688.png)